![molecular formula C13H15N3O B1522495 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1258650-75-7](/img/structure/B1522495.png)
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The ethyl group attached to the oxadiazole ring indicates that there is a two-carbon chain attached to one of the carbon atoms in the ring .
Synthesis Analysis
While specific synthesis methods for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” were not found, oxadiazole analogues have been synthesized based on a heterocyclic (1,3,4-oxadiazole)-linked aryl core . This involves a cascade transformation involving formal (4+1) cyclocondensation of hydrazides of amino acids with nitroalkanes .
Molecular Structure Analysis
The molecular structure of related compounds such as “(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” and “3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline” have been reported . These compounds share the 5-ethyl-1,3,4-oxadiazol-2-yl moiety with the compound of interest.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” and “3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline” have been reported . These compounds share the 5-ethyl-1,3,4-oxadiazol-2-yl moiety with the compound of interest.
Scientific Research Applications
Antimicrobial Applications
- A study described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, including oxadiazoles, triazoles, pyrazoles, and Schiff bases, exhibiting significant to moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Shawkat A. Abdel-Mohsen, 2014).
- Another study synthesized 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones, which were screened for antibacterial and antifungal activities, showing significant correlations (N. Desai, A. Dodiya, 2014).
Antitumor and Cytotoxic Evaluation
- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines, with some compounds exhibiting more potent inhibitory activities compared to 5-fluorouracil (Yilin Fang et al., 2016).
- New ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoate derivatives were synthesized and evaluated for cytotoxic activity against human hepatocellular carcinoma cell lines, revealing promising inhibitory effects (Eman M. Mohi El-Deen et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLZUXULQNFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CC3=CC=CC=C3CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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